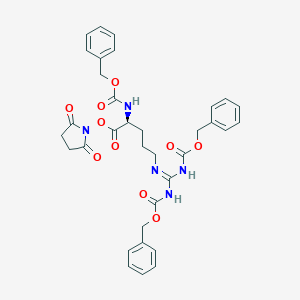
(2S)-2-((Benzylsulfonyl)amino)propanoic acid
Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by a Hell-Volhard-Zelinsky reaction .Molecular Structure Analysis
The molecular structure of an amino acid is typically composed of a central carbon atom (the alpha carbon), a hydrogen atom, an amino group, a carboxylic acid group, and a variable side chain .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which is the reaction that forms the backbone of proteins. They can also undergo reactions with other functional groups, such as the reactions of the amino group with aldehydes and ketones .Physical And Chemical Properties Analysis
Amino acids have both a carboxylic acid group and an amino group, which give them both acidic and basic properties. They can exist as zwitterions, and they have characteristic isoelectric points. They are soluble in water and have varying degrees of solubility in organic solvents .Scientific Research Applications
1. Synthesis and Biological Evaluation of Thiazole Derivatives
- Summary of Application : Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application : The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions and modifications at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
- Results or Outcomes : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin. They have shown significant biological activities .
2. Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides from Thiols and Amines
- Summary of Application : Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, etc. Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
- Methods of Application : The preparation of these compounds involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals. This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
- Results or Outcomes : The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method for synthesizing structurally diverse compounds in a single step .
3. AlphaFold 3 AI Model
- Summary of Application : AlphaFold 3 is a new AI model developed by Google DeepMind and Isomorphic Labs. It accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : AlphaFold 3 has at least a 50% improvement compared with existing prediction methods for the interactions of proteins with other molecule types. For some important categories of interaction, it has doubled prediction accuracy .
4. Biosensors
- Summary of Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Methods of Application : This article aims to map scientific production in the biosensors field by running a bibliometric analysis of journal articles registered in the Web of Science database under biosensor-related vital concepts .
- Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .
5. Green Synthesis of Benzimidazole Derivatives
- Summary of Application : Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs. The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
- Methods of Application : The synthesis of benzimidazoles involves ecofriendly methods .
- Results or Outcomes : The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .
6. Basal Cognition
- Summary of Application : Researchers in the burgeoning field of basal cognition have spotted hallmarks of intelligence—learning, memory, problem-solving—outside brains as well as within them .
- Methods of Application : The research involves studying simple organisms like planaria and observing their behavior and responses to stimuli .
- Results or Outcomes : It turns out that regular cells—not just highly specialized brain cells such as neurons—have the ability to store information and act on it .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(benzylsulfonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBABWRWDOXIT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450159 | |
| Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
CAS RN |
99076-56-9 | |
| Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















